molecular formula C17H17N5O3S B2371876 ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 1203108-88-6

ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2371876
CAS No.: 1203108-88-6
M. Wt: 371.42
InChI Key: IKEJTGGPXOCNSJ-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoimidazole core, a thiazole ring, and an ethyl carbamate group, indicating possible bioactivity and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions

Industrial Production Methods: Industrial production methods may involve optimizing the synthetic route to maximize yield and reduce production costs. Catalysts and automated systems could be employed to ensure consistency and efficiency in large-scale production. Additionally, solvent choice and reaction temperature are critical parameters optimized during the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.

  • Substitution: Substitution reactions can involve halogenation or nitration, with reagents like bromine or nitric acid.

Major Products:

  • Oxidation: Formation of corresponding oxides or ketones.

  • Reduction: Conversion to alcohols or amines.

  • Substitution: Introduction of functional groups like halides or nitro groups, enhancing reactivity and utility in further reactions.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing complex molecules, including potential pharmaceuticals and agrochemicals. Biology: Studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties. Medicine: Investigated for therapeutic applications, possibly as a drug candidate targeting specific biochemical pathways. Industry: Applied in material science, possibly in the development of new polymers or catalysts.

Comparison with Similar Compounds

  • Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

  • Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)carbamate

Uniqueness: Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to the specific combination of the benzoimidazole and thiazole rings, which might confer unique properties not present in similar compounds. Its potential bioactivity and diverse applications make it a compound of significant interest in scientific research.

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Properties

IUPAC Name

ethyl N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-2-25-17(24)20-15-18-11(10-26-15)9-14(23)22-8-7-21-13-6-4-3-5-12(13)19-16(21)22/h3-6,10H,2,7-9H2,1H3,(H,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEJTGGPXOCNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN3C2=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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